molecular formula C7H15NO2 B2536410 [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol CAS No. 2253630-11-2

[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol

Cat. No. B2536410
CAS RN: 2253630-11-2
M. Wt: 145.202
InChI Key: TZDDZKZDKISTIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol” is 145.2 . The IUPAC name is (5-methylpyrrolidine-3,3-diyl)dimethanol . The InChI code is 1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Methanol as a Building Block in Organic Synthesis

Methanol serves as a fundamental building block in organic synthesis due to its abundance and renewability. Research demonstrates its utility in fine chemical synthesis through direct C–C coupling with allenes, catalyzed by homogeneous iridium, producing higher alcohols with all-carbon quaternary centers (Moran et al., 2011). This exemplifies methanol's role in facilitating hydrohydroxymethylation, a crucial reaction for synthesizing complex molecules from simpler ones.

Methanol in Biomass Conversion and Green Chemistry

Methanol's role extends to biomass conversion and green chemistry, where it acts as a solvent and reactant. For instance, it enables the selective conversion of biomass-derived furans into valuable chemicals like methyl levulinate, showcasing the importance of methanol in sustainable chemical processes (Hu et al., 2015). This highlights methanol's potential in contributing to the development of renewable energy sources and materials.

Methanol in Catalysis and Methanol Synthesis

Methanol synthesis itself, through CO2 and CO hydrogenation, underlines its significance in catalysis and environmental sustainability. A comprehensive model for methanol synthesis outlines the pathways and intermediates involved, including CO2 hydrogenation's role in producing a significant portion of methanol (Grabow & Mavrikakis, 2011). This research underscores methanol's utility in capturing and utilizing CO2, contributing to carbon recycling and reduction of greenhouse gas emissions.

Methanol as a Solvent in Chemical Reactions

The choice of solvent can dramatically influence the outcome of chemical reactions. Methanol, being a polar solvent, is particularly effective in certain transformations. For example, in the hydrogenation of HMF, furan, and furfural, methanol demonstrates superior selectivity compared to water, underscoring its role in facilitating specific chemical reactions and product formations (Hu et al., 2015).

Mechanism of Action

The mechanism of action of “[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol” is not available from the search results .

Safety and Hazards

The safety information available indicates that “[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

[3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDDZKZDKISTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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